7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine
Overview
Description
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine is an organic compound belonging to the quinazolinamine family. It is a white crystalline solid that is slightly soluble in water and has the chemical formula C14H10ClF2N4. Its molecular weight is 305.7 g/mol. This compound has a variety of applications in the fields of chemistry, biochemistry and medicine.
Mechanism of Action
Target of Action
Quinazoline derivatives have been reported to exhibit antiproliferative activities against various human cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and survival.
Mode of Action
It has been suggested that quinazoline derivatives can inhibit the proliferation of cancer cells . This inhibition could be due to the interaction of the compound with its targets, leading to changes in cellular processes such as cell cycle progression, apoptosis, and cell migration .
Biochemical Pathways
Given the antiproliferative activity of quinazoline derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation, apoptosis, and cell migration .
Result of Action
Based on the reported antiproliferative activity of quinazoline derivatives, it can be inferred that the compound may induce cell cycle arrest, inhibit cell migration, and promote apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity profile. However, it is not a potent anti-cancer drug, and its mechanism of action is not yet fully understood.
Future Directions
Several potential future directions for the use of 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine have been proposed. These include further research into its potential use as an anti-cancer drug, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as a therapeutic agent for the treatment of Alzheimer’s disease is needed. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into its potential toxicity and its potential interactions with other drugs is needed.
Synthesis Methods
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine can be synthesized using a three-step process. The first step involves the reaction of 2,3-difluorobenzaldehyde with 2-chloro-4-aminopyridine in the presence of a base. The second step involves the reaction of the resulting product with N-methylformamide in the presence of a base. The final step involves the reaction of the resulting product with 2-chloro-4-aminopyridine in the presence of a base.
Scientific Research Applications
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been studied for its potential application in the fields of chemistry, biochemistry and medicine. In particular, it has been studied for its potential as a novel anti-cancer drug. It has also been studied for its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of Alzheimer’s disease.
properties
IUPAC Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-4-5-11-13(6-10)20-8-21-15(11)19-7-9-2-1-3-12(17)14(9)18/h1-6,8H,7H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRSCRJAQXPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327262 | |
Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666102 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477861-87-3 | |
Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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